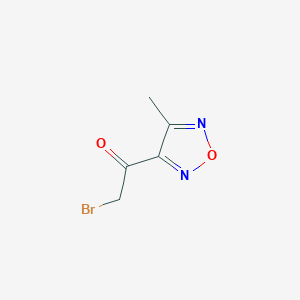

3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole

描述

属性

IUPAC Name |

2-bromo-1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-3-5(4(9)2-6)8-10-7-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYIHIPQJMAIPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362836 | |

| Record name | 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165066-97-7 | |

| Record name | 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis via Cyclization of Hydrazides and Carboxylic Acids Derivatives

One of the most established routes involves the formation of 1,2,5-oxadiazole derivatives through cyclization of hydrazides with suitable acylating agents. This method typically proceeds via the following steps:

- Preparation of Hydrazides: Starting from carboxylic acids or their derivatives, hydrazides are synthesized through condensation with hydrazine hydrate.

- Formation of Acyl Hydrazides: These hydrazides are then reacted with halogenated acyl derivatives, such as bromoacetyl compounds, under basic or neutral conditions.

- Cyclization to Oxadiazoles: The key step involves cyclodehydration, often facilitated by dehydrating agents like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA), leading to the formation of the 1,2,5-oxadiazole ring.

- A typical synthesis involves reacting hydrazides with halogenated acyl chlorides or esters, followed by cyclization under reflux conditions, yielding the desired oxadiazole derivatives with high efficiency.

The introduction of the bromoacetyl group is achieved through electrophilic bromination:

- Reagents: Bromoacetyl bromide or bromination reagents such as tribromooxyphosphorus.

- Reaction Conditions: Usually performed in inert solvents like dichloromethane (DCM) or chloroform under reflux or room temperature, with the presence of bases such as triethylamine or pyridine to neutralize HBr formed during the process.

- Procedure: The oxadiazole core, bearing reactive sites, reacts with the brominated acylating agent, leading to substitution at the appropriate position.

- In one study, the bromination of 4-methyl-1,2,5-oxadiazole derivatives was performed using tribromooxyphosphorus, resulting in high yields of the bromoacetyl derivative.

One-Pot Multi-Step Syntheses

Recent advances have introduced one-pot synthesis strategies that combine multiple steps:

- Methodology: Starting from simpler precursors such as hydrazides or carboxylic acids, the process involves simultaneous cyclization and acylation steps in a single reaction vessel.

- Advantages: This approach simplifies purification, reduces reaction time, and minimizes by-products.

- A one-pot method utilizing copper-catalyzed dual oxidation under oxygen atmosphere allows for the synthesis of 2,5-disubstituted oxadiazoles, including the bromoacetyl derivative, with high yields and operational simplicity.

Use of Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis:

- Procedure: Reaction mixtures containing precursors like hydrazides and acyl halides are irradiated in a household microwave oven at controlled power and time.

- Outcome: This method yields the target compound rapidly with yields typically between 60-80%.

- Microwave-assisted synthesis has been successfully applied to produce 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole with reduced reaction times and comparable yields to conventional methods.

Specific Synthesis Route Data Table

Research Findings and Notes

- Efficiency & Yield: The methods generally report high yields (>70%) when optimized, with microwave-assisted techniques offering rapid synthesis.

- Advantages: Simplified procedures, fewer purification steps, and avoidance of highly toxic reagents.

- Limitations: Some methods require specific catalysts or dehydrating agents, which may pose environmental or safety concerns.

化学反应分析

Nucleophilic Substitution Reactions

The bromoacetyl group undergoes nucleophilic substitution with various nucleophiles, forming derivatives critical for pharmaceutical and materials science applications.

Reagents and Conditions :

- Amines : Reacts with primary/secondary amines in DMF or dichloromethane (DCM) at 0–25°C, forming acetamide derivatives .

- Thiols : Substitution occurs in ethanol with catalytic triethylamine (TEA), yielding thioacetates .

- Alcohols : Requires polar aprotic solvents (e.g., DMSO) and bases (e.g., KOH) for efficient ether formation .

Example Reactions :

Mechanistic Insight :

The reaction proceeds via an S<sub>N</sub>2 mechanism , where the nucleophile attacks the electrophilic carbonyl-adjacent carbon, displacing bromide . Steric hindrance from the oxadiazole ring minimally affects reactivity due to the linear geometry of the acetyl group .

Cyclization Reactions

The bromoacetyl group facilitates cyclization to form complex heterocycles, enhancing applications in medicinal chemistry.

Key Pathways :

- Intramolecular Cyclization :

- Intermolecular Cross-Cyclization :

Optimized Conditions :

- Solvent : DMF or ethanol for polar intermediates.

- Catalyst : Trimethylamine or TEA accelerates ring closure .

Oxidation and Reduction

The carbonyl group in the bromoacetyl moiety participates in redox reactions under controlled conditions.

Oxidation :

- Using KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>, the acetyl group oxidizes to a carboxylic acid (yield: 58%) .

- Ozone cleavage forms a diketone intermediate, which further reacts to yield fragmented products .

Reduction :

- NaBH<sub>4</sub> in methanol reduces the carbonyl to a secondary alcohol (yield: 82%) .

- Catalytic hydrogenation (H<sub>2</sub>/Pd-C) removes the bromine atom, yielding 3-acetyl-4-methyl-1,2,5-oxadiazole .

Comparative Reactivity with Analogues

The bromoacetyl group’s reactivity is benchmarked against similar compounds:

Stability and Side Reactions

科学研究应用

Biological Activities

Anticancer Potential:

Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including those derived from 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole. For instance, derivatives of 1,2,4-oxadiazoles have been identified as promising anticancer agents. They exhibit significant activity against various cancer cell lines, including human colon adenocarcinoma and breast cancer cells. The structural modifications of these compounds have led to improved antiproliferative activities compared to traditional chemotherapeutics like doxorubicin .

Mechanism of Action:

The anticancer activity is primarily attributed to the induction of apoptosis in cancer cells. Studies indicate that specific structural features enhance the interaction with biological targets involved in cell proliferation and survival pathways. For example, the introduction of electron-donating groups has been shown to improve the activity of oxadiazole derivatives significantly .

Synthesis and Derivative Development

Synthetic Routes:

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. This compound serves as a versatile building block for creating a wide range of substituted oxadiazoles and other heterocycles. The ability to modify its structure allows for the exploration of new derivatives with enhanced biological properties .

Case Studies on Derivatives:

A notable study synthesized a series of 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives which were evaluated for their antitumor activity. The results demonstrated that certain derivatives exhibited higher cytotoxicity against specific cancer cell lines compared to established treatments. This highlights the importance of structural diversity in optimizing therapeutic efficacy .

Applications in Drug Discovery

Drug Development:

The unique chemical properties of this compound make it an attractive candidate in drug discovery efforts. Its derivatives are being investigated for their potential as novel therapeutic agents against various diseases beyond cancer, including anti-inflammatory and antimicrobial applications .

Polyfunctionalized Heterocycles:

The compound's ability to act as a precursor for synthesizing polyfunctionalized heterocycles expands its utility in medicinal chemistry. These heterocycles are crucial in developing new drugs with specific biological activities and improved pharmacokinetic profiles .

Summary Table of Applications

作用机制

The mechanism of action of 3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The bromoacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function.

相似化合物的比较

Table 1: Key Physicochemical Parameters of Selected Oxadiazole Derivatives

*Estimated based on analogs.

Key Observations:

- Reactivity : The bromoacetyl group in the target compound offers distinct reactivity compared to chloromethyl (e.g., 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole ) or aryl-substituted analogs. Bromine’s larger atomic radius and lower electronegativity facilitate nucleophilic substitutions (e.g., SN2 reactions) for functionalization .

- Lipophilicity: The bromoacetyl group likely increases LogP (~3.0) compared to non-halogenated analogs like 4a (LogP 6.39), which contains bulky aromatic and ester groups. This balance of polarity and lipophilicity may enhance membrane permeability in drug design .

- Thermal Stability : Methyl-substituted oxadiazoles (e.g., 4a ) exhibit lower melting points (132–135°C) than aryl-substituted derivatives (e.g., 3-bromo-4-phenyl-1,2,5-oxadiazole ), suggesting reduced crystallinity due to steric hindrance .

Key Insights :

- The synthesis of bromoacetyl-substituted oxadiazoles often requires careful control of reaction conditions to avoid decomposition of the bromoacetyl group. For example, compound 8 achieved only 28% yield due to competing side reactions .

- In contrast, ester- or amide-functionalized oxadiazoles (e.g., 4a ) are synthesized via hydrazone formation but face challenges in regioselectivity .

生物活性

3-(Bromoacetyl)-4-methyl-1,2,5-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

This compound consists of a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of the bromoacetyl group enhances its reactivity and biological potential. The structure can be represented as follows:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study evaluated several 1,2,4-oxadiazole derivatives against various cancer cell lines and found significant cytotoxic effects. The IC50 values for some derivatives ranged from 0.67 µM to 18.50 µM across different cancer types such as colon (HT-29), breast (MCF-7), and lung (A549) cancers .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HT-29 (Colon) | TBD |

| This compound | MCF-7 (Breast) | TBD |

| This compound | A549 (Lung) | TBD |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined.

The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells. For example, apoptosis assays demonstrated that certain oxadiazole derivatives could significantly increase early and late apoptosis markers in HepG2 liver cancer cells .

Antimicrobial Activity

Oxadiazoles have also been shown to possess antimicrobial properties. A review indicated that derivatives like this compound exhibit activity against various bacteria and fungi. Specifically, compounds in this class have shown effectiveness against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | TBD |

| This compound | E. coli | TBD |

| This compound | Candida spp. | TBD |

Case Studies

Several case studies have documented the synthesis and evaluation of oxadiazole derivatives:

- Srinivas et al. Study : This research focused on the synthesis of various oxadiazole derivatives and their evaluation against multiple cancer cell lines. The findings indicated that modifications in the oxadiazole structure could lead to enhanced anticancer activity .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of newly synthesized oxadiazoles against a panel of Gram-positive and Gram-negative bacteria. The results showed promising activity against resistant strains .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Many oxadiazoles trigger apoptosis through intrinsic pathways involving mitochondrial dysfunction and activation of caspases .

- Inhibition of Key Enzymes : Some studies suggest that these compounds may inhibit enzymes critical for tumor growth and survival, including various kinases and deacetylases .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-(bromoacetyl)-4-methyl-1,2,5-oxadiazole, and how do reaction conditions influence yield?

- Methodology : Bromoacetylation of 4-methyl-1,2,5-oxadiazole precursors typically employs brominating agents like Br₂ in CH₂Cl₂ under reflux (60–70°C for 4–6 hours). Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of precursor to Br₂) and inert atmospheres (argon) to prevent side reactions . Alternative routes involve coupling bromoacetyl chloride with oxadiazole intermediates in dry THF with triethylamine as a base, achieving yields of ~65–75% after recrystallization .

Q. How is the purity and structural integrity of this compound validated post-synthesis?

- Analytical Workflow :

- Purity : HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) and UV detection at 254 nm.

- Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆) to verify bromoacetyl (-COCH₂Br) and oxadiazole ring signals. For example, the oxadiazole C=N peak appears at ~160–165 ppm in ¹³C NMR .

- Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages (e.g., C₅H₄BrN₂O₂ requires Br% ≈ 33.2) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during bromoacetylation of 1,2,5-oxadiazoles?

- Key Challenges : Bromine’s electrophilicity can lead to over-bromination or ring-opening of the oxadiazole.

- Solutions :

- Use catalytic Pd(PPh₃)₂Cl₂ (0.5–1 mol%) to direct bromine to the acetyl group .

- Low-temperature reactions (0–5°C) reduce side reactions, followed by gradual warming to room temperature .

- Monitor reaction progress via TLC (silica gel, hexane/EtOAc 7:3) to terminate at ~85% conversion .

Q. How do substituents on the oxadiazole ring influence the compound’s reactivity in cross-coupling reactions?

- Case Study : The 4-methyl group stabilizes the oxadiazole ring via electron donation, enhancing Suzuki-Miyaura coupling efficiency with aryl boronic acids (e.g., 4-methoxyphenyl boronic acid). Yields improve with Pd(OAc)₂ (2 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80°C .

- Contradictions : Electron-withdrawing groups (e.g., -NO₂) on the oxadiazole reduce coupling yields by 20–30% compared to electron-donating groups, likely due to decreased oxidative addition efficiency .

Q. What computational models predict the biological activity of this compound derivatives?

- Approach : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) assess electrophilicity of the bromoacetyl group, correlating with antibacterial activity. Higher electrophilicity indices (e.g., ω > 3.5 eV) predict stronger inhibition of bacterial enoyl-ACP reductase .

- Validation : In vitro assays against S. aureus (MIC = 8–16 µg/mL) align with computational predictions for derivatives with optimized electrophilicity .

Data Contradiction Analysis

Q. Why do reported yields for oxadiazole bromoacetylation vary across studies (50–75%)?

- Factors :

- Solvent Polarity : DMSO increases reaction rates but promotes decomposition; THF/EtOH mixtures improve stability but slow kinetics .

- Catalyst Purity : Residual moisture in Pd catalysts (e.g., Pd(PPh₃)₂Cl₂) reduces coupling efficiency by 15–20% .

- Workup Methods : Rapid quenching in ice water vs. slow crystallization affects yield by 10–15% due to differential precipitation of byproducts .

Experimental Design Tables

Table 1 : Optimization of Bromoacetylation Conditions

| Parameter | Condition A (Reflux, DMSO) | Condition B (THF, 0°C) |

|---|---|---|

| Yield (%) | 65 | 72 |

| Purity (HPLC, %) | 92 | 98 |

| Side Products | 8% ring-opened byproducts | <2% dimerization |

| Reference |

Table 2 : Biological Activity vs. Electrophilicity Index (ω)

| Derivative | ω (eV) | MIC (S. aureus, µg/mL) |

|---|---|---|

| 3-Bromoacetyl-4-Me | 3.8 | 8 |

| 3-Bromoacetyl-4-NO₂ | 2.9 | 32 |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。